molecular formula C8H17NO2 B6272993 (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid CAS No. 1429301-82-5

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid

Cat. No.: B6272993
CAS No.: 1429301-82-5
M. Wt: 159.2
InChI Key:
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Description

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative with a unique structure characterized by a dimethylamino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of keto acids, where a chiral catalyst is used to introduce the dimethylamino group . Another approach is the enantioselective addition of ammonia to α,β-unsaturated acids .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)-3-methylbutanoic acid: Similar structure but with a different substitution pattern.

    (2S)-2-(dimethylamino)-3,3-dimethylpentanoic acid: Similar structure with an additional carbon in the chain.

Uniqueness

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a tert-butyl group.

Properties

CAS No.

1429301-82-5

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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